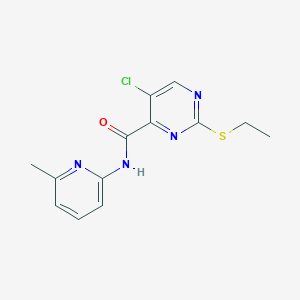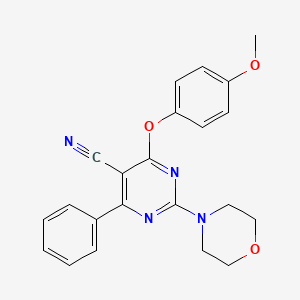![molecular formula C19H22FN3O3S B4779834 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4779834.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
説明
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in a variety of tissues and is involved in a number of physiological processes, including osmoregulation, thermosensation, and mechanosensation. JNJ-1930942 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of TRPV4 in various biological processes.
作用機序
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a selective inhibitor of TRPV4. TRPV4 is a non-selective cation channel that is permeable to calcium ions. Activation of TRPV4 leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide works by binding to a specific site on the TRPV4 channel and blocking calcium ion influx.
Biochemical and Physiological Effects:
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of calcium ion influx: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits calcium ion influx through the TRPV4 channel.
2. Reduction of inflammation: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to reduce inflammation in various tissues, including the lung and the skin.
3. Protection against ischemia-reperfusion injury: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to protect against ischemia-reperfusion injury in various tissues, including the heart and the kidney.
実験室実験の利点と制限
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selectivity: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a highly selective inhibitor of TRPV4, which makes it a valuable tool compound for studying the role of TRPV4 in various biological processes.
2. Potency: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a potent inhibitor of TRPV4, which allows for the use of lower concentrations in experiments.
3. Availability: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is commercially available, which makes it easily accessible for researchers.
Some of the limitations of 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide include:
1. Off-target effects: Although 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a highly selective inhibitor of TRPV4, it may have off-target effects on other ion channels or receptors.
2. Limited solubility: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
3. Cost: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide can be expensive, which may limit its use in some labs.
将来の方向性
There are several future directions for research involving 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. Some of the key areas of interest include:
1. Development of more potent and selective TRPV4 inhibitors: 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a highly selective inhibitor of TRPV4, but there is still room for improvement in terms of potency and selectivity.
2. Investigation of the role of TRPV4 in disease: TRPV4 has been implicated in a number of diseases, including pulmonary hypertension, osteoarthritis, and neuropathic pain. 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide could be used to investigate the role of TRPV4 in these and other diseases.
3. Development of novel therapeutic agents: TRPV4 inhibitors, including 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, have potential as therapeutic agents for a variety of diseases. Further research is needed to develop more potent and selective TRPV4 inhibitors with improved pharmacokinetic properties.
科学的研究の応用
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of TRPV4 in various biological processes. Some of the key areas of research include:
1. Osmoregulation: TRPV4 is involved in the regulation of osmotic balance in the body. 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used to study the role of TRPV4 in osmoregulation in various tissues, including the kidney and the skin.
2. Thermosensation: TRPV4 is also involved in thermosensation, the ability to sense changes in temperature. 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used to study the role of TRPV4 in thermosensation in various tissues, including the skin and the hypothalamus.
3. Mechanosensation: TRPV4 is involved in mechanosensation, the ability to sense mechanical stimuli such as pressure and stretch. 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used to study the role of TRPV4 in mechanosensation in various tissues, including the lung and the bladder.
特性
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-7-2-1-5-16(18)14-27(25,26)23-11-8-15(9-12-23)19(24)22-13-17-6-3-4-10-21-17/h1-7,10,15H,8-9,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPHQSIGLGOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorobenzyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)


![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)


![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)

![6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)
![4-chloro-1-methyl-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4779829.png)
![4-(4-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4779836.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779842.png)